An In-depth Technical Guide to 2-(Acetyloxy)-5-bromobenzoic Acid
An In-depth Technical Guide to 2-(Acetyloxy)-5-bromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Acetyloxy)-5-bromobenzoic acid, also known by synonyms such as 5-Bromoacetylsalicylic acid and Bromoaspirin, is a halogenated derivative of acetylsalicylic acid (aspirin).[1] Its chemical structure suggests potential applications in medicinal chemistry and drug development, leveraging the well-established pharmacological profile of salicylates. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its likely mechanism of action based on its structural similarity to aspirin. The CAS Registry Number for this compound is 1503-53-3 .[1][2]
Chemical and Physical Properties
The fundamental chemical and physical properties of 2-(Acetyloxy)-5-bromobenzoic acid are summarized in the table below. These properties are crucial for its handling, formulation, and application in a research setting.
| Property | Value | Source |
| Molecular Formula | C₉H₇BrO₄ | [2][3] |
| Molecular Weight | 259.05 g/mol | [1] |
| IUPAC Name | 2-acetyloxy-5-bromobenzoic acid | [1] |
| Appearance | Solid | |
| LogP (Octanol/Water Partition Coefficient) | 2.073 | |
| Vapour Pressure | 4.46E-06 mmHg at 25°C | |
| Flash Point | 176.6°C | |
| InChI Key | VRJBEVQGJOSGOX-UHFFFAOYSA-N | [1] |
Safety and Hazard Information
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation | P264: Wash skin thoroughly after handling. |
| H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| P302+P352: IF ON SKIN: Wash with plenty of soap and water. | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P332+P313: If skin irritation occurs: Get medical advice/attention. | |
| P337+P313: If eye irritation persists: Get medical advice/attention. |
Note: This information is based on structurally similar compounds and should be used as a guideline. A full risk assessment should be conducted before handling.
Experimental Protocols
Synthesis of 2-(Acetyloxy)-5-bromobenzoic Acid
The synthesis of 2-(Acetyloxy)-5-bromobenzoic acid is achieved through the acetylation of its precursor, 5-bromosalicylic acid (5-Bromo-2-hydroxybenzoic acid).[6] This reaction is a standard esterification of a phenol.
Materials:
-
5-Bromosalicylic acid (C₇H₅BrO₃)
-
Acetic anhydride ((CH₃CO)₂O)
-
Pyridine or a few drops of concentrated sulfuric acid (catalyst)
-
Ice-cold water
-
Ethanol (for recrystallization)
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 5-bromosalicylic acid and a molar excess of acetic anhydride (typically 2-3 equivalents).
-
Catalysis: Add a catalytic amount of pyridine or a few drops of concentrated sulfuric acid to the mixture.
-
Heating: Heat the reaction mixture to 50-60°C with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer detectable (typically 1-2 hours).
-
Quenching and Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water while stirring vigorously. This will hydrolyze the excess acetic anhydride and precipitate the solid product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid with several portions of cold water to remove any remaining acetic acid and catalyst until the filtrate is neutral.
-
Drying and Purification: Dry the crude product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield pure 2-(Acetyloxy)-5-bromobenzoic acid.
Caption: Experimental workflow for the synthesis of 2-(Acetyloxy)-5-bromobenzoic acid.
Biological Activity and Signaling Pathways
Mechanism of Action: Cyclooxygenase (COX) Inhibition
Given its structural analogy to aspirin, 2-(Acetyloxy)-5-bromobenzoic acid is presumed to exert its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[7][8] Aspirin's mechanism involves the irreversible acetylation of a serine residue in the active site of both COX-1 and COX-2 enzymes.[9] This covalent modification blocks the enzyme from converting arachidonic acid into prostaglandins (PGs) and thromboxanes (TXs).[7]
-
COX-1 Inhibition: This is responsible for the anti-platelet effects, as it reduces the synthesis of thromboxane A2, a potent platelet aggregator. It is also linked to some of the common side effects of NSAIDs, such as gastrointestinal irritation, as COX-1 is involved in producing prostaglandins that protect the stomach lining.[7][8]
-
COX-2 Inhibition: This isoform is typically induced during inflammation. Its inhibition is largely responsible for the anti-inflammatory, analgesic (pain relief), and antipyretic (fever reduction) effects.[8]
The inhibition of these pathways suggests that 2-(Acetyloxy)-5-bromobenzoic acid could have potential as an anti-inflammatory, anti-platelet, and analgesic agent.[10] Furthermore, some benzoic acid derivatives have been investigated for their antimicrobial and anticancer activities.[10]
Caption: Proposed mechanism of action via inhibition of the COX pathway.
References
- 1. 5-Bromo-2-acetylsalicylic acid | C9H7BrO4 | CID 73922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. 2-(Acetyloxy)-5-bromobenzoic acid [webbook.nist.gov]
- 4. 5-Bromosalicylic acid | C7H5BrO3 | CID 6972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromobenzoic acid | C7H5BrO2 | CID 6940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzoic acid,2-(acetyloxy)-5-bromo- | CAS#:1503-53-3 | Chemsrc [chemsrc.com]
- 7. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]
- 8. The mechanism of action of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. benchchem.com [benchchem.com]
